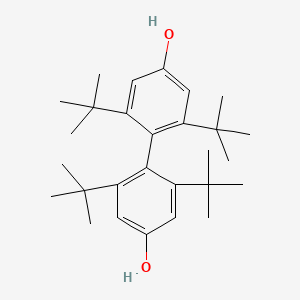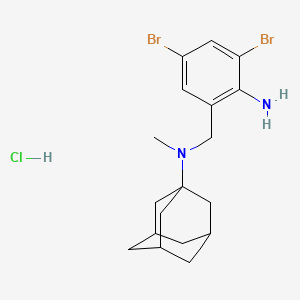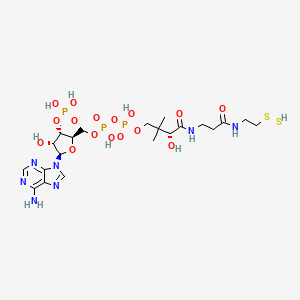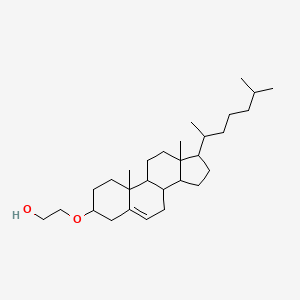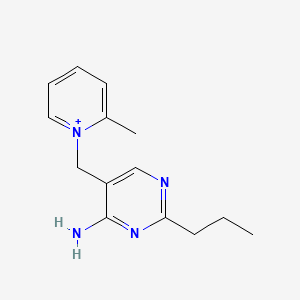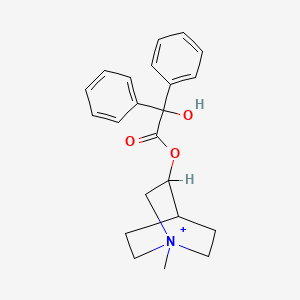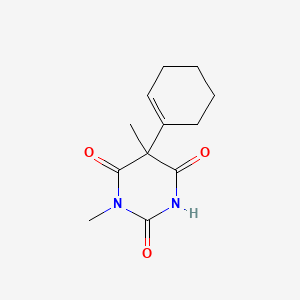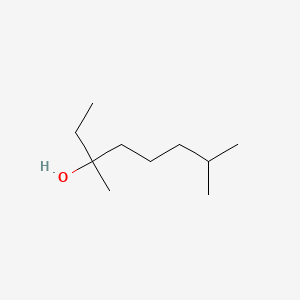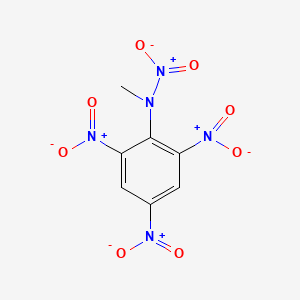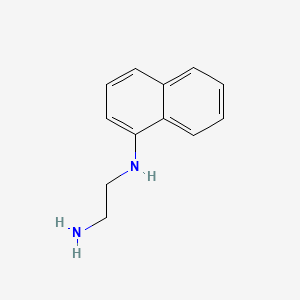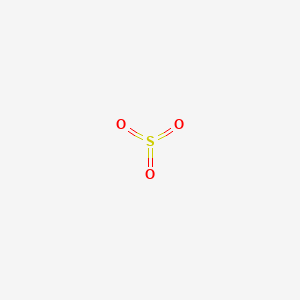![molecular formula C19H18N4 B1194236 6-(1,4,5,7-Tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline](/img/structure/B1194236.png)
6-(1,4,5,7-Tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline is a member of quinolines.
Applications De Recherche Scientifique
Antineoplastic Potential
Some novel pyrrolo-quinoline derivatives, structurally related to 6-(1,4,5,7-Tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline, have been synthesized with potential applications as antineoplastic agents. These derivatives exhibit promising cell growth inhibitory properties against various cancer cell lines, particularly those derived from solid tumors like CNS, melanoma, and prostate-derived cells. Notably, their cytotoxic action is distinct from the typical topoisomerase II poisoning ability, suggesting a unique mechanism of action for these compounds (Ferlin et al., 2000).
Anticonvulsant Activity
Derivatives of pyrrolo[3,4-b]quinoline and related compounds, synthesized from pyrrolidine-2,4-dione (tetramic acid), have demonstrated anticonvulsant activity. These compounds are part of a large group of 3-methylidene, 5-methylidene, and 3,5-dimethylidene derivatives, indicating a broader potential for neurological applications (Sorokina et al., 2007).
Synthetic Chemistry and Biological Activities
Pyrrolo[2,3-h]quinolines, closely related to the target compound, are important heterocycles with various biological activities. Research has focused on efficiently synthesizing new series of these compounds with diverse substituents, leading to a library of new pyrrolo[2,3-h]quinolines. This work is expected to promote further research into the bioactivities of these compounds, potentially leading to the discovery of new pharmacological agents (Liao & Zhu, 2019).
Novel Synthetic Pathways and Potential Applications
New synthetic pathways to various pyrrolo[3,4-b]quinolines, structurally related to the target compound, have been established. These novel heteroaromatic systems, like 5H-pyrido[3',4':4,5]pyrrolo[2,3-b]quinolines and others, are structurally related to ellipticine alkaloids and could serve as DNA-intercalating agents, indicating potential applications in cancer therapy and molecular biology (Lu et al., 2002).
Propriétés
Nom du produit |
6-(1,4,5,7-Tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline |
|---|---|
Formule moléculaire |
C19H18N4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
6-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)quinoline |
InChI |
InChI=1S/C19H18N4/c1-11-18-13(3)23(14(4)19(18)12(2)22-21-11)16-7-8-17-15(10-16)6-5-9-20-17/h5-10H,1-4H3 |
Clé InChI |
AZKXTCLZMLPGQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN=C(C2=C(N1C3=CC4=C(C=C3)N=CC=C4)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



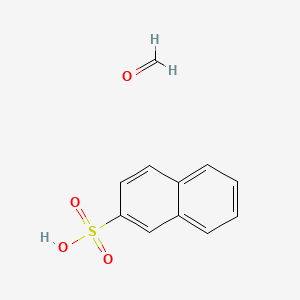
![(2S,5R,9R,10R,13R,17R)-17-[(2S)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1194155.png)
![(4aR,5aS,8aS,13aS,15aS,15bR)-6-methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B1194157.png)
